4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrimidine ring, along with a methyl group on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-chloroaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with guanidine to form the pyrimidine ring.
Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance the reaction rate.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorophenyl)pyrimidin-2-amine: Lacks the methyl group on the pyrimidine ring.
4-chloro-N-(4-chlorophenyl)-6-ethylpyrimidin-2-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is unique due to the presence of both chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties compared to other similar compounds.
Biological Activity
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆Cl₂N₃. The structure features two chlorine substituents and a methyl group on the pyrimidine ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets .
1. Anti-inflammatory Activity
Research has indicated that similar pyrimidine derivatives possess significant anti-inflammatory effects. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation pathways. The IC50 values for these compounds were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug .
2. Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties. A series of α-aminophosphonates containing this pyrimidine pharmacophore were synthesized and evaluated for their anticancer activity. These derivatives showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study synthesized several derivatives of this compound and tested their anticancer efficacy in vitro. The results indicated that certain modifications to the structure enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQTURXBXMPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402176 |
Source
|
Record name | 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23497-36-1 |
Source
|
Record name | 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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